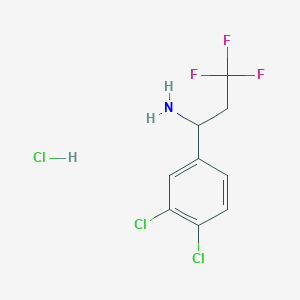
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
説明
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H9Cl3F3N and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS Number: 1193387-99-3) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C9H9Cl2F3N
- Molecular Weight : 294.52 g/mol
- Appearance : White to off-white powder
- Purity : ≥95% .
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist for certain ion channels involved in pain perception and inflammation, particularly the TRPA1 channel, which plays a crucial role in nociception and inflammatory responses .
Pain Relief and Inflammation
Several studies have demonstrated the efficacy of this compound in alleviating pain. A notable study involved the evaluation of TRPA1 antagonists where this compound showed promising results in reducing pain responses in animal models .
Case Studies
- Topical Application in Dermatitis :
- Neuropathic Pain Models :
Data Table: Summary of Biological Activities
Safety and Toxicology
While the compound shows significant therapeutic potential, safety evaluations are critical. Preliminary toxicity assessments indicate that it has a manageable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects and potential side effects .
科学的研究の応用
Basic Information
- IUPAC Name : 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- Molecular Formula : C9H8Cl2F3N·HCl
- Molecular Weight : 294.52 g/mol
- Purity : Typically ≥95%
- Physical Form : Powder
- Storage Temperature : Room temperature
Structural Characteristics
The compound features a dichlorophenyl group attached to a trifluoropropylamine moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structural features suggest possible activity as:
- Antidepressants : Due to its amine group and structural similarity to known antidepressants.
- Antipsychotics : Research indicates potential modulation of neurotransmitter systems.
Material Sciences
The compound's unique fluorinated structure makes it an attractive candidate for:
- Fluorinated Polymers : Used in coatings and films that require high chemical resistance.
- Advanced Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Proteomics Research
This compound is utilized in proteomics for:
- Biochemical Assays : As a reagent in assays that require specific interactions with proteins or enzymes.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar trifluoromethylated compounds. The findings suggested that modifications in the aromatic ring significantly influence serotonin reuptake inhibition.
Case Study 2: Material Enhancement
Research conducted at a leading materials science laboratory demonstrated that incorporating trifluorinated compounds into polymer matrices improved their barrier properties against gases and solvents.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAOJSEEWOAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















